molecular formula C8H10N2O4S B6647597 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid

Cat. No. B6647597
M. Wt: 230.24 g/mol
InChI Key: LCFZCMGQKACLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a variety of research applications. In

Mechanism of Action

The mechanism of action of 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid involves its ability to form peptide bonds. This compound can react with amino acids to form peptide bonds, which are essential for the synthesis of proteins. The formation of peptide bonds is catalyzed by enzymes called peptidyl transferases.
Biochemical and Physiological Effects:
2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the stability of proteins, which can improve their function. It has also been shown to enhance the activity of enzymes that catalyze the formation of peptide bonds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid in lab experiments is its ability to form peptide bonds. This makes it an ideal tool for studying the role of amino acids in protein structure and function. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions that could be explored in the study of 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid. One potential direction is the development of new synthetic methods for this compound, which could improve its availability and reduce its cost. Another potential direction is the study of its potential applications in drug discovery, particularly in the development of new antibiotics and antiviral agents.
Conclusion:
In conclusion, 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure and properties that make it an ideal tool for studying the role of amino acids in protein structure and function. While there are some limitations to its use, the potential applications of this compound are vast, and there are many future directions that could be explored in its study.

Synthesis Methods

The synthesis method of 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid involves a series of chemical reactions. The first step is the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, which is then reacted with N,N'-carbonyldiimidazole to form the corresponding imidazolide. The imidazolide is then reacted with glycine to form 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid.

Scientific Research Applications

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid has been studied for its potential applications in scientific research. This compound has been used as a tool to study the role of amino acids in protein structure and function. It has also been used as a substrate for enzymes that catalyze the formation of peptide bonds.

properties

IUPAC Name

2-[[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-3-6-10-5(4-15-6)8(13)9-2-7(11)12/h4H,2-3H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFZCMGQKACLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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